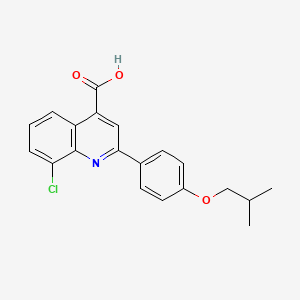

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

描述

属性

IUPAC Name |

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWUFAQWILHRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169116 | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863185-05-1 | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Three-Component Condensation

One common method involves the three-component condensation of aromatic aldehydes, aminoazoles (or aniline derivatives), and pyruvic acid. This reaction is often carried out under reflux conditions in solvents such as acetic acid or dimethylformamide (DMF). DMF is preferred due to its polarity, which enhances product yield and purity.

Pfitzinger Reaction

Another approach is the Pfitzinger reaction, where isatins react with sodium pyruvate in the presence of sodium hydroxide in water. This method can be accelerated using microwave irradiation, reducing reaction times to minutes while maintaining high yields.

Specific Synthetic Protocols for Quinoline Derivatives

Microwave-Assisted Synthesis

Microwave irradiation has been employed to synthesize quinoline derivatives efficiently. In this method:

Conventional Reflux Method

Under conventional reflux conditions:

Catalytic Synthesis Using InCl₃

A novel protocol employs indium chloride (InCl₃) as a catalyst:

- Reactants: Acrylates or acrylamides with N-arylbenzaldimines.

- Solvent: Acetonitrile.

- Conditions: Microwave irradiation.

This method is rapid and provides excellent yields.

Green Chemistry Approaches

Efforts have been made to develop environmentally friendly methods for synthesizing quinoline derivatives:

- Solvent choice : Water and ethanol are preferred over toxic organic solvents.

- Catalyst recycling : Catalysts such as potassium hydroxide can be reused multiple times without loss of activity.

- Microwave synthesis : Reduces energy consumption and reaction time compared to traditional methods.

Challenges in Synthesis

While several efficient protocols exist, challenges remain:

- Yield optimization : Achieving consistently high yields across different methods.

- Purity enhancement : Removing impurities without compromising yield.

- Environmental concerns : Reducing the use of toxic catalysts and solvents.

Data Table Summarizing Key Methods

| Method | Reactants | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Three-component condensation | Aromatic aldehydes, aniline, pyruvic acid | DMF | Acetic acid/DMF | Reflux | High |

| Pfitzinger Reaction | Isatin, sodium pyruvate | Sodium hydroxide | Water | Microwave irradiation | High |

| Microwave-assisted synthesis | Substituted isatins, pyruvic acid | Sodium hydroxide | Water | Microwave irradiation (3–15 min) | High |

| Conventional reflux | Aromatic aldehydes, m-chloroaniline, pyruvic acid | Potassium hydroxide | Ethanol | Reflux (3–5 h at 80°C) | High |

| Catalytic synthesis | Acrylates/acrylamides, N-arylbenzaldimines | InCl₃ | Acetonitrile | Microwave irradiation | Excellent |

化学反应分析

Types of Reactions

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus pentachloride, sodium hydride, isobutyl bromide

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various functionalized quinoline derivatives

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli , using methods such as the agar diffusion method to determine its efficacy. The compound's structural modifications have been shown to enhance antibacterial activity, with some derivatives demonstrating significant inhibition rates against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It operates through mechanisms involving the modulation of cellular pathways related to apoptosis and proliferation. Notably, quinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression . The compound's unique isobutoxyphenyl substituent may enhance its lipophilicity, improving its bioavailability and interaction with cellular membranes .

Synthesis and Derivatives

The synthesis of this compound typically involves classical methods such as the Skraup synthesis and modern techniques like microwave-assisted synthesis. These methods aim to optimize yield and purity while facilitating the introduction of various substituents that can enhance biological activity .

| Synthesis Method | Description |

|---|---|

| Classical Methods | Includes Skraup, Doebner von Miller reactions for quinoline synthesis. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields under controlled conditions. |

| Ionic Liquids | Provides a greener alternative for solvent use in synthesis. |

Case Study 1: Antimicrobial Screening

A study screened a series of quinoline derivatives, including this compound, against various bacterial strains. The results indicated that specific structural modifications significantly increased antibacterial potency compared to standard antibiotics like ampicillin and gentamicin .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate inhibition |

| Ampicillin | 16 | High inhibition |

| Gentamicin | 8 | Very high inhibition |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of quinoline carboxylic acids were evaluated for their HDAC inhibitory activity. The findings suggested that certain modifications led to enhanced anticancer effects, highlighting the potential of these compounds in cancer therapy .

作用机制

The mechanism of action of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .

相似化合物的比较

Structural and Functional Insights

- Substituent Effects: Isobutoxy vs. This could influence membrane permeability and bioavailability. Halogenation: Chlorine at position 8 is conserved across analogs, but additional halogens (e.g., 2,4-dichlorophenyl ) increase molecular weight and may alter electronic properties, affecting binding to targets like enzymes. Hydroxyl Groups: The 3-hydroxyphenyl analog may exhibit improved solubility in polar solvents due to hydrogen bonding, contrasting with the hydrophobic isobutoxy group.

- Synthetic Routes: Quinoline-4-carboxylic acid derivatives are typically synthesized via condensation of substituted phenyl ethenones with indoline-2,3-dione, followed by esterification (yields: 80–88%) . Modifications at position 2 involve varying boronic acids or aryl halides in cross-coupling reactions .

- Biological Activity: The 2-methylphenyl analog is speculated to inhibit COX-2, a key enzyme in prostaglandin synthesis . A crystal structure study revealed that 8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid binds to human cyclic GMP-AMP synthase, suggesting substituent-dependent target engagement .

生物活性

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a notable derivative of quinoline, a class of compounds recognized for their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 355.81 g/mol. The unique structure includes:

- Chloro group at the 8th position

- Isobutoxyphenyl group at the 2nd position

- Carboxylic acid functional group at the 4th position

This specific arrangement contributes to its distinct pharmacological profile and potential therapeutic applications.

Quinoline derivatives, including this compound, exhibit their biological effects primarily through interactions with various biological targets:

- DNA Interaction : Many quinolines inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness using the agar diffusion method against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results demonstrated that structural modifications in quinoline derivatives can enhance antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Gentamicin |

| Escherichia coli | 12 | Ampicillin |

| Pseudomonas aeruginosa | 10 | Gentamicin |

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. Specifically, the compound has been investigated for its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .

Antitubercular Activity

Recent findings suggest that derivatives like this compound may also possess activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate promising efficacy against both replicating and non-replicating bacterial forms .

Case Studies and Research Findings

- Antibacterial Evaluation : A study synthesized various quinoline derivatives, including the target compound, and assessed their antibacterial properties against resistant strains such as MRSA. Results indicated enhanced activity correlating with specific structural features .

- SIRT3 Inhibition : Another research effort focused on designing quinoline derivatives as SIRT3 inhibitors for cancer treatment, emphasizing the importance of structural modifications in enhancing selectivity and potency .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications in lipophilicity significantly affect bioavailability and interaction with lipid membranes, suggesting favorable profiles for drug development.

常见问题

Q. What are the key considerations for optimizing the synthesis of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura cross-coupling) and controlling reaction parameters like temperature, solvent polarity, and stoichiometry. For example, substituting chlorophenyl groups with isobutoxyphenyl moieties may require protecting groups to prevent ether cleavage under acidic conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring intermediates by TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., isobutoxy group at C2, chloro at C8) and assess aromatic proton coupling patterns.

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm) and ether (C-O stretch ~1250 cm) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 370.08 for CHClNO) and detects fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How can researchers assess the in vitro biological activity of this compound against bacterial or cancer cell lines?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to cisplatin or doxorubicin controls.

- Mechanistic Studies : Evaluate DNA gyrase/topoisomerase IV inhibition (gel electrophoresis) or apoptosis markers (flow cytometry for Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing this compound’s pharmacological activity?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace isobutoxy with methoxy, vary chloro position) and assess activity changes.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA gyrase or kinase domains.

- Crystallographic Analysis : Compare X-ray structures of analogs to correlate substituent geometry with bioactivity. For example, bulky isobutoxy groups may enhance lipophilicity and membrane permeability .

Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Establish biphasic effects (e.g., hormetic responses at low vs. cytotoxic doses).

- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that may cause off-target toxicity.

- Pathway-Specific Assays : Differentiate between intended targets (e.g., enzyme inhibition) and unintended oxidative stress (ROS detection via DCFH-DA probes) .

Q. What methodologies are employed to investigate the metabolic stability and potential reactive metabolites of this compound?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Monitor parent compound depletion via LC-UV.

- Reactive Metabolite Trapping : Add glutathione (GSH) to detect thioether adducts by LC-MS, indicating electrophilic intermediates.

- CYP450 Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。